![molecular formula C20H14N4 B009610 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine CAS No. 108775-05-9](/img/structure/B9610.png)
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine
Overview
Description
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is a chemical compound with the molecular formula C20H14N4. It has a molecular weight of 310.35 . This compound is also known by other synonyms such as TIMTEC-BB SBB008987 and PPT .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the reactions of salicylaldehyde and benzoic aldehyde with 5-(2-aminophenyl)-3-pyridyl-1H-1,2,4-triazoles resulted in the formation of 5-phenyl-2-pyridyl-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolines . Another study reported the formation of a 2p–3d–2p heterospin triad [Ni(phpyNO)2(NCS)2] through the reaction of nickel(II) thiocyanate and tert-butyl 5-phenyl-2-pyridyl nitroxide (phpyNO) .Molecular Structure Analysis
The molecular structure of 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine involves several aromatic rings, including two phenyl groups and a pyridyl group, connected through a 1,2,4-triazine ring . The InChI key for this compound is JIFVPWRTVQHPKC-UHFFFAOYSA-N .Scientific Research Applications
Thermally Activated Paramagnets
The compound “3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine” has been used in the creation of thermally activated paramagnets . These are materials that exhibit paramagnetism (a type of magnetism whereby certain materials are attracted by an externally applied magnetic field, and form internal, induced magnetic fields in the direction of the applied magnetic field) only at elevated temperatures .
Spin Crossover Research
Spin crossover (SCO) is a process that involves a change in spin state, and it’s a phenomenon that has been studied in various disciplines . While the specific applications of “3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine” in SCO research are not detailed, it’s possible that this compound could be used in the study of SCO materials, which have potential applications in functional electronics .
Base Hydrolysis Studies
The compound “3-(4-phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine” has been used in studies of base hydrolysis . Base hydrolysis is a reaction where a base accepts a proton from a molecule, often water. This kind of research is fundamental in understanding chemical reactions and can have wide-ranging applications in fields like chemistry and environmental science .
Iron Detection
The compound “3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate” has been used as a colorimetric indicator for ferroxidase assay . This means it can be used in the detection and measurement of iron, which is crucial in various fields, including medical diagnostics and environmental monitoring .
Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis, structure, and properties. Additionally, its potential applications in various fields such as materials science could be investigated. The study of related compounds has shown promising results, such as the observation of spin-transition in a related compound , which could guide future research directions.
properties
IUPAC Name |
5-phenyl-3-(5-phenylpyridin-2-yl)-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-18(21-13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVPWRTVQHPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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